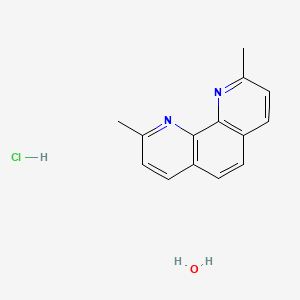

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate

Beschreibung

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate (CAS: 303136-82-5), commonly known as neocuproine hydrochloride monohydrate, is a heterocyclic ligand with the molecular formula C₁₄H₁₂N₂·HCl·H₂O and a molecular weight of 262.73 g/mol . It is structurally characterized by two methyl groups at the 2- and 9-positions of the phenanthroline backbone, which enhance steric hindrance and influence metal-binding selectivity. The hydrochloride hydrate form improves water solubility, making it suitable for aqueous applications, particularly in copper(I) detection .

This compound is widely used in biochemistry and materials science. For example, it serves as a chelating agent in spectrophotometric assays for reducing sugars and glutathione . It also demonstrates bioactivity in inhibiting Plasmodium falciparum growth (IC₅₀ values reported in copper homeostasis studies) . Additionally, its nickel(II) complex is a precursor for synthesizing uniform NiO nanoparticles via thermal decomposition at 400°C .

Eigenschaften

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDYLFLZNGECIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303136-82-5, 332360-00-6 | |

| Record name | Neocuproine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-1,10-phenanthroline typically involves the reduction of ketones. A common method uses p-benzoquinone as a starting material, which is reduced under appropriate conditions using reducing agents like sodium borohydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Chelation Reactions

Neocuproine hydrochloride exhibits exceptional affinity for Cu(I), forming stable complexes critical for analytical and catalytic applications.

Key Findings :

-

Forms 2:1 ligand:metal ratio with Cu(I), preventing oxidation to Cu(II) .

-

Chelation disrupts metalloenzyme active sites (e.g., inhibits copper-dependent NO⁺ release from S-nitrosothiols) .

Oxidation Reactions

The phenanthroline core undergoes controlled oxidation under specific conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 12 hrs | 2,9-Dimethylphenanthroline N-oxide | 45% |

| KMnO₄ (aq) | pH 10, 0°C | Quinoline derivatives (degradation) | – |

Notes :

-

Oxidation is suppressed in Cu(I)-bound complexes due to electron delocalization .

-

Strong oxidizers (e.g., HNO₃) degrade the ligand irreversibly .

Substitution Reactions

Electrophilic substitution occurs at the 3,4,7,8-positions of the phenanthroline ring:

Example Synthesis :

5-Nitro derivative (precursor for dialdehydes):

-

Nitration of 2,9-dimethylphenanthroline with fuming HNO₃/H₂SO₄ at 100°C .

-

Oxidation with SeO₂ yields 5-nitro-2,9-dicarboxaldehyde (91% yield) .

Comparative Reactivity

| Property | Neocuproine | 1,10-Phenanthroline | Bathocuproine |

|---|---|---|---|

| Cu(I) Stability Constant (log β₂) | 10.8 | 5.9 | 19.1 |

| Solubility in H₂O | 0.01 g/L | 0.5 g/L | <0.001 g/L |

| λ_max (Cu complex) | 454 nm | 510 nm | 479 nm |

Environmental and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

One of the primary applications of 2,9-dimethyl-1,10-phenanthroline hydrochloride hydrate is in analytical chemistry , particularly for the detection and quantification of metal ions. Its chelating properties allow it to selectively bind to copper ions, facilitating the analysis of metal concentrations in diverse samples such as:

- Environmental Samples: Used for assessing heavy metal contamination in soil and water.

- Biological Fluids: Helps in determining metal ion levels in biological samples.

The ability to form stable complexes enhances the sensitivity and selectivity of analytical methods like spectrophotometry and chromatography.

Biochemical Research

In biochemical research , this compound plays a critical role in studies related to oxidative stress. By selectively binding certain metal ions, it aids researchers in understanding the biological roles of these metals in various diseases and physiological processes. Key applications include:

- Investigating the impact of metal ions on cellular functions.

- Exploring mechanisms of oxidative damage related to metal ion dysregulation.

Material Science

The compound is also utilized in material science , particularly in developing sensors and materials that require specific detection of metal ions. Its high sensitivity and selectivity make it suitable for applications such as:

- Fabrication of electrochemical sensors for real-time monitoring of metal ions.

- Development of materials that change properties upon interaction with specific metals.

Pharmaceutical Development

In the realm of pharmaceutical development , this compound is explored for its potential to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This application is crucial for:

- Formulating drugs that are poorly soluble.

- Improving the bioavailability of certain medications.

Environmental Monitoring

The compound's utility extends to environmental monitoring , where it assists in evaluating environmental samples for heavy metal contamination. It provides reliable methods for ensuring compliance with safety standards by:

- Detecting trace amounts of toxic metals.

- Monitoring pollution levels in various ecosystems.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound across different applications:

Wirkmechanismus

The compound exerts its effects primarily through chelation, where it binds to metal ions to form stable complexes. This chelation process involves the nitrogen atoms in the phenanthroline ring coordinating with the metal ions, effectively sequestering them and altering their chemical behavior . This mechanism is crucial in its role as an analytical reagent and in various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Phenanthroline derivatives exhibit structural and functional diversity, impacting their solubility, metal-binding affinity, and applications. Below is a comparative analysis of 2,9-dimethyl-1,10-phenanthroline hydrochloride hydrate with analogous compounds:

Table 1: Structural and Functional Comparison of Phenanthroline Derivatives

Key Findings:

Solubility and Metal Selectivity :

- The hydrochloride hydrate form of 2,9-dimethyl-1,10-phenanthroline enhances water solubility compared to its neutral analog (484-11-7), enabling use in aqueous assays .

- 1,10-Phenanthroline (66-71-7) lacks methyl groups, making it less selective for Cu(I) but effective for Fe(II) chelation in DNA footprinting .

Biological Activity: Neocuproine hydrochloride hydrate exhibits antiplasmodial activity (IC₅₀ = 0.5–1.0 μM), outperforming tetrathiomolybdate (TTM) in copper homeostasis disruption .

Materials Science Applications: The nickel(II) complex of 2,9-dimethyl-1,10-phenanthroline decomposes to form spherical NiO nanoparticles (20–50 nm), whereas 4,7-dimethyl derivatives are less studied in this context . 2,9-Diphenyl-1,10-phenanthroline (25677-69-4) is favored in optoelectronics due to its extended π-conjugation .

Chelation Efficiency :

- Neocuproine forms a stable Cu(I)-neocuproine complex with high molar absorptivity (ε = ~8,000 M⁻¹cm⁻¹), while 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid (BCS) has higher absorbance (ε > 12,000 M⁻¹cm⁻¹) but lower selectivity .

Biologische Aktivität

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate (CAS No. 332360-00-6) is a compound of significant interest in biological research due to its diverse pharmacological properties, particularly its interactions with metal ions and nucleic acids. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.

Molecular Formula: C₁₄H₁₂N₂·HCl·H₂O

Molecular Weight: 270.73 g/mol

Appearance: Pale cream to colorless crystals

Melting Point: 160-165 °C

2,9-Dimethyl-1,10-phenanthroline functions primarily through its ability to chelate metal ions, particularly copper. This chelation disrupts metallostasis within cells, leading to oxidative stress and apoptosis. The compound has been shown to bind specifically to copper ions, facilitating their transport into cells and altering redox states, which is critical for its cytotoxic effects against cancer cells .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of 2,9-dimethyl-1,10-phenanthroline against various cancer cell lines. The following table summarizes findings from key studies:

The compound exhibited lower IC₅₀ values in tumor cells compared to normal fibroblast cells (HFF-1), indicating a degree of selectivity that is desirable in anticancer agents .

Study on DNA Interactions

A recent study explored the interaction of 2,9-dimethyl-1,10-phenanthroline with telomeric G-quadruplex DNA structures. The compound demonstrated a strong affinity for these structures compared to double-stranded DNA. This selectivity suggests potential applications in targeting telomeric regions in cancer therapy .

Copper Transport and Apoptosis

Another significant research effort focused on the role of this compound in copper transport within neuroblastoma cells (SH-SY5Y). The study revealed that treatment with 2,9-dimethyl-1,10-phenanthroline led to increased intracellular copper levels and subsequent induction of apoptosis through oxidative stress pathways . This mechanism highlights the compound's potential as a therapeutic agent in neurodegenerative diseases where copper dysregulation is implicated.

Q & A

Q. What are the recommended methods for synthesizing 2,9-dimethyl-1,10-phenanthroline hydrochloride hydrate, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic substitution or ligand modification under controlled conditions. For example, a modified protocol for related phenanthroline derivatives involves heating 2,9-dichloro-1,10-phenanthroline with methylating agents at 150–250°C under inert gas (e.g., nitrogen) to introduce methyl groups. Yield optimization requires precise temperature control, stoichiometric excess of methylating agents, and post-reaction purification via methanol recrystallization . Adjusting reaction times (e.g., 5–10 hours) and monitoring intermediates via TLC or HPLC can further improve efficiency.

Q. How can researchers confirm the purity of this compound?

Thin-layer chromatography (TLC) is a standard method. Prepare a sample solution in ethanol (95%), spot alongside a diluted standard, and develop using a solvent system like ethyl acetate/water/acetic acid (3:1:1). UV detection at 254 nm identifies impurities; spots from the sample should not exceed the intensity of the standard . Quantitative assays (e.g., titrimetry) with ≥99% purity thresholds are also used, as noted in analytical certifications .

Q. What are the primary applications of this compound in metal ion detection?

It is a chelating agent for Cu(I) in colorimetric assays (e.g., neocuproine method). The complex exhibits a molar absorptivity of ~7.9 × 10³ L·mol⁻¹·cm⁻¹ at 454 nm, enabling sensitive quantification of copper in biological or environmental samples. Experimental design should include pH buffering (optimal at pH 4–7) and masking agents (e.g., EDTA) to avoid interference from Fe²⁺ or other transition metals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties, such as molecular weight discrepancies?

Discrepancies often arise from hydration state variations. For example, anhydrous 2,9-dimethyl-1,10-phenanthroline hydrochloride has a molecular weight of 244.73 g/mol, while the monohydrate form is 262.73 g/mol . Characterize the compound via thermogravimetric analysis (TGA) to determine water content or use Karl Fischer titration. X-ray crystallography can confirm structural hydration .

Q. What mechanistic insights govern the oxidation of 2,9-dimethyl-1,10-phenanthroline derivatives?

Oxidation studies reveal that electron-donating methyl groups at the 2,9-positions stabilize the phenanthroline ring but reduce redox activity. Controlled oxidation with KMnO₄ or H₂O₂ in acidic media produces quinone-like derivatives. Monitor reaction progress using cyclic voltammetry or UV-Vis spectroscopy to track absorbance shifts (e.g., loss of λ_max at 454 nm for Cu(I) complexes) .

Q. How does structural modification (e.g., methylation) affect metal-binding selectivity and stability?

Methylation enhances steric hindrance, reducing binding to larger metal ions (e.g., Fe²⁺) while favoring smaller ions like Cu(I). Stability constants (log K) for Cu(I)-neocuproine complexes are ~15.6, compared to ~21 for Fe²⁺-1,10-phenanthroline. Use competitive titration with EDTA and spectrophotometric detection to quantify selectivity changes .

Q. What advanced techniques are recommended for elucidating the crystal structure of coordination complexes involving this ligand?

Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation of acetonitrile/water mixtures. Key parameters include R-factor (<0.05), data-to-parameter ratios (>10:1), and bond-length precision (<0.004 Å). For hydrated complexes, confirm lattice water via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.